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molecular formula C14H16N2 B8007649 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine

4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine

Cat. No. B8007649
M. Wt: 212.29 g/mol
InChI Key: SOJIKZOLOLHKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529798

Procedure details

A solution of lithium diisopropylamide [ex 1.55M BuLi/hexane (32.3 ml, 50 mM), diisopropylamine (3.5 ml, 25 mM), tetrahydrofuran (20 ml)] maintained at 0° C. under an argon atmosphere was treated with a solution of octahydroacridine (4.68 g, 25 mM) in the tetrahydrofuran (10 ml). After 0.5 hours a solution of N-t-butyl-N-cyclohexylcyanamide (4.6 g, 28 mM) in tetrahydrofuran (10 ml) was added and the mixture stirred overnight. The reaction was quenched with water, extracted with toluene and the organic phase washed with water, dried and evaporated. The residue, dissolved in ethyl acetate, was passed through a short silica column to yield the title compound. (3.8 g) mp. 88°-90° C.
Quantity
32.3 mL
Type
reactant
Reaction Step One
Name
octahydroacridine
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
N-t-butyl-N-cyclohexylcyanamide
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N-:4]C(C)C)(C)C.[Li+].[CH2:9]1[C:22]2[CH:13]([NH:14][CH:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH2:16]3)[CH2:12][CH2:11][CH2:10]1.C(N(C1CCCCC1)C#N)(C)(C)C>O1CCCC1>[C:1]([CH:12]1[C:13]2[C:22](=[CH:21][C:20]3[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=3[N:14]=2)[CH2:9][CH2:10][CH2:11]1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
32.3 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
octahydroacridine
Quantity
4.68 g
Type
reactant
Smiles
C1CCCC2NC3CC=CC=C3C=C12
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
N-t-butyl-N-cyclohexylcyanamide
Quantity
4.6 g
Type
reactant
Smiles
C(C)(C)(C)N(C#N)C1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
the organic phase washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue, dissolved in ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1CCCC2=CC=3CCCCC3N=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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